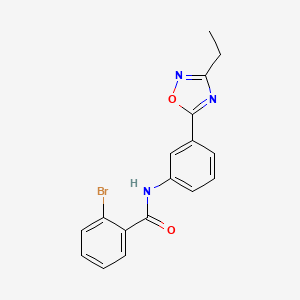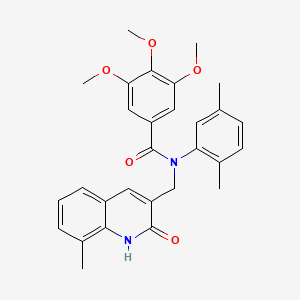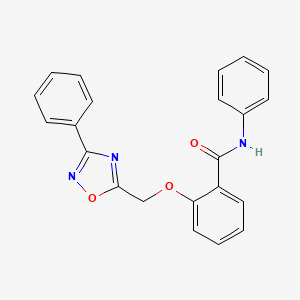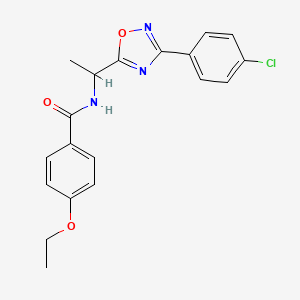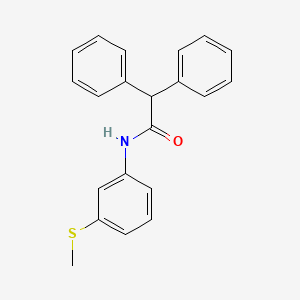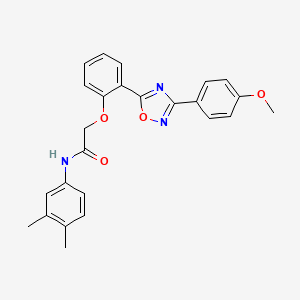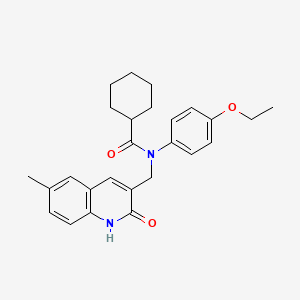![molecular formula C22H20ClN3O5S B7720128 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)
3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a chemical compound that belongs to the class of sulfonamide compounds. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and metabolism. This compound has been extensively studied in the field of cancer research due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
The mechanism of action of 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide. This compound binds to the ATP-binding site of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide and prevents its activation by upstream signaling pathways. Inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide leads to the activation of apoptotic pathways and the inhibition of cell cycle progression, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide activity, activation of apoptotic pathways, and inhibition of cell cycle progression. This compound has been shown to induce apoptosis in cancer cells, which is characterized by DNA fragmentation, caspase activation, and membrane blebbing. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments include its potent and selective inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide, which is a key regulator of cell survival, growth, and metabolism. This compound has been extensively studied in the field of cancer research and has shown promising results in inhibiting the growth and proliferation of various cancer cell lines. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential toxicity and off-target effects. Another direction is to investigate the role of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide inhibition in other diseases, such as diabetes and cardiovascular disease. Finally, future studies should focus on the development of new inhibitors of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide that have improved potency, selectivity, and safety profiles.
Synthesemethoden
The synthesis of 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves several steps. The starting material is 3-chloro-4-fluoroaniline, which is reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride to form 2-methoxy-5-nitrobenzenesulfonamide. This compound is then reduced to 2-methoxy-5-aminobenzenesulfonamide, which is further reacted with 3-chlorobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound exerts its anticancer effects by inhibiting the activity of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide, which is a key regulator of cell survival, growth, and metabolism. Inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide leads to the activation of apoptotic pathways and the inhibition of cell cycle progression, ultimately leading to the death of cancer cells.
Eigenschaften
IUPAC Name |
N-[5-[(4-acetamidophenyl)sulfamoyl]-2-methoxyphenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-14(27)24-17-6-8-18(9-7-17)26-32(29,30)19-10-11-21(31-2)20(13-19)25-22(28)15-4-3-5-16(23)12-15/h3-13,26H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCVNVSQSXEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)

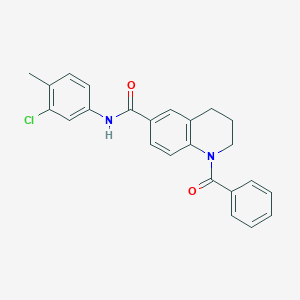
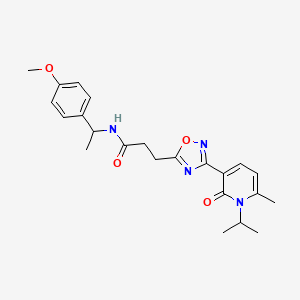
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
